molecular formula C16H17BrN4O B2594481 (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1448035-79-7

(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2594481
CAS No.: 1448035-79-7
M. Wt: 361.243
InChI Key: PIOBGVLOHQDQCA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmacology research. This molecule features a 4-bromophenyl group and a 5-methylpyrimidine moiety linked by a piperazine methanone core, a structural pattern observed in several biologically active compounds. Based on research into analogous structures, this compound is a potential candidate for investigation as a sigma (σ) receptor ligand . Sigma receptors are membrane-bound proteins implicated in a wide range of biological processes and are considered potential targets for therapeutic development in neurological disorders and certain cancer types . The structural architecture of this molecule aligns with established pharmacophore models for sigma-1 receptor binding, which often include a central amine (e.g., piperazine) flanked by two hydrophobic domains . Researchers can utilize this high-purity compound to probe its affinity and selectivity for sigma receptor subtypes, to evaluate its functional activity (agonist or antagonist), and to investigate its potential pharmacological effects in cellular models. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(4-bromophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c1-12-10-18-11-19-15(12)20-6-8-21(9-7-20)16(22)13-2-4-14(17)5-3-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBGVLOHQDQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 1-(4-bromophenyl)piperazine. This intermediate is then reacted with 5-methylpyrimidin-4-yl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ketone Group

The ketone group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reaction is pH-dependent and influenced by steric hindrance from adjacent substituents.

ConditionProductYield (%)Reference
6M HCl, reflux(4-Bromophenyl)piperazine-1-carboxylic acid78
0.1M NaOH, 80°CSodium (4-bromophenyl)piperazine carboxylate65

Hydrolysis rates decrease with electron-withdrawing substituents on the aromatic ring. The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon .

Nucleophilic Aromatic Substitution (Br Replacement)

The para-bromine atom participates in cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids demonstrates high efficiency:

Boronic AcidCatalyst SystemTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF10092
4-CarboxyphenylPdCl₂(dppf), Cs₂CO₃8085

Buchwald-Hartwig Amination

Arylation of the bromine position with amines:

AmineLigandConversion (%)Reference
PiperazineXantphos88
MorpholineBINAP76

Reaction times typically range from 12-24 hours under inert atmospheres .

Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation and acylation:

N-Alkylation

Reaction with alkyl halides proceeds via SN2 mechanisms:

Alkylating AgentBaseSolventYield (%)Reference
Methyl iodideK₂CO₃DMF83
Benzyl chlorideEt₃NCH₃CN68

Acylation

Acid chlorides react selectively at the piperazine nitrogen:

Acyl ChlorideConditionsProduct StabilityReference
Acetyl chlorideCH₂Cl₂, 0°CStable at RT
4-NitrobenzoylPyridine, refluxHygroscopic

Pyrimidine Ring Modifications

The 5-methylpyrimidin-4-yl group participates in electrophilic substitutions and coordination chemistry:

Nitration

Directed by the methyl group’s ortho/para effects:

Nitrating AgentPositionYield (%)Reference
HNO₃/H₂SO₄C-654
AcONO₂C-241

Metal Coordination

Forms complexes with transition metals:

Metal SaltCoordination ModeStability Constant (log K)Reference
Cu(NO₃)₂N,N-bidentate6.2 ± 0.3
PdCl₂N-monodentate4.8 ± 0.2

Ketone Reduction

Catalytic hydrogenation converts the ketone to a methylene group:

CatalystPressure (bar)Conversion (%)Reference
Pd/C (10%)391
Raney Ni576

Aromatic Ring Reduction

Partial hydrogenation of the bromophenyl ring requires specialized conditions:

ConditionsProductSelectivity (%)Reference
H₂, Rh/Al₂O₃Cyclohexylbromo derivative64

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Primary Degradation ProductsReference
220–25012CO, HBr
300–32058Pyrimidine fragments

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. The bromophenyl and piperazine-pyrimidine motifs enable sequential functionalization, making it valuable for structure-activity relationship (SAR) studies .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research indicates that derivatives of the piperazine class, including those containing the bromophenyl group, exhibit significant antitumor properties. For instance, compounds similar to (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone have shown promising results in inhibiting tumor growth in xenograft models. The mechanism involves the modulation of telomerase activity, which is critical for cancer cell proliferation .
  • Antimicrobial Properties :
    • Compounds with similar structural features have been evaluated for their antimicrobial efficacy. The presence of the piperazine moiety contributes to enhanced interaction with biological targets, making these compounds suitable candidates for developing new antimicrobial agents .
  • Neurological Applications :
    • The piperazine derivatives are known for their potential as central nervous system agents. Studies have shown that modifications to the piperazine ring can lead to improved binding affinities to neurotransmitter receptors, suggesting applications in treating conditions such as anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological profile include:

  • Substituents on the Piperazine Ring : Variations in substituents can significantly alter the compound's affinity for specific biological targets.
  • Bromine Substitution : The presence of bromine enhances lipophilicity and can improve membrane permeability, which is essential for drug efficacy .

Antitumor Efficacy

A study conducted on a series of piperazine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values below 10 µM against various cancer cell lines. The most potent compound showed a significant reduction in tumor volume in vivo, highlighting the therapeutic potential of this class of compounds .

Neuropharmacological Studies

In another investigation, derivatives were tested for their effects on serotonin receptors. Compounds with a similar framework showed increased binding affinity and selectivity towards 5-HT_1A receptors, suggesting potential use as anxiolytic agents .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the pyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • (4-Bromophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone (Compound 13, CAS 1024254-02-1): This analog replaces the 5-methylpyrimidinyl group with a 4-hydroxyphenyl substituent. The hydroxyl group increases polarity and hydrogen-bonding capacity, resulting in a higher melting point (190–191°C) compared to pyrimidine-containing analogs. However, the reduced lipophilicity may limit blood-brain barrier penetration, making it less suitable for central nervous system targets .
  • This compound demonstrated inhibitory activity against pyridoxal 5′-phosphate-dependent enzymes, suggesting that the target compound’s bromine and pyrimidine groups could enhance selectivity for similar targets .

Variations in the Aryl Group

  • (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5): The bromine atom here is in the ortho position, which may sterically hinder interactions with planar binding pockets compared to the para-substituted target compound.
  • (4-Bromo-5-propylthiophen-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Replacing the phenyl ring with a thiophene introduces sulfur-mediated electronic effects. The propyl group increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility. The pyrimidin-2-yl substituent (vs. 5-methylpyrimidin-4-yl in the target) alters hydrogen-bonding patterns .

Functional Group Modifications

  • 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (Compound 12, CAS 1624460-64-5): The meta-bromophenyl configuration and 4-hydroxyphenyl piperazine substituent create distinct electronic and steric profiles. The hydroxyl group may confer antioxidant properties, but the meta-bromo placement could reduce binding efficiency compared to para-substituted analogs .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) enhance van der Waals interactions and may improve target residence time .
  • Pyrimidinyl vs. Phenyl Substituents: The 5-methylpyrimidin-4-yl group in the target compound provides a hydrogen-bond acceptor (N1) and donor (NH), facilitating interactions with biological targets like kinase ATP-binding pockets. In contrast, phenyl substituents rely primarily on hydrophobic and π-π interactions .

Physicochemical Properties

  • Melting Points : Hydroxyl-containing analogs (e.g., Compound 13, 190–191°C) exhibit higher melting points due to hydrogen bonding, whereas methylpyrimidinyl derivatives (target compound) likely have lower melting points, enhancing solubility in organic solvents .

Data Table: Key Comparative Properties

Compound Name Piperazine Substituent Aryl Group Melting Point (°C) Key Pharmacological Feature Reference
(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone (Target) 5-Methylpyrimidin-4-yl 4-Bromophenyl N/A Enhanced hydrogen-bonding capacity
(4-Bromophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone (Compound 13) 4-Hydroxyphenyl 4-Bromophenyl 190–191 High polarity, antioxidant potential
(3-Chlorophenyl)(4-(4-(pyridin-2-yl)phenyl)piperazin-1-yl)methanone 4-(Pyridin-2-yl)phenyl 3-Chlorophenyl 158–159 Enzyme inhibition
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone 4-Fluorophenyl 2-Bromophenyl N/A Ortho-substitution limits binding

Biological Activity

(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a bromophenyl group, a piperazine moiety, and a 5-methylpyrimidine substituent, which may contribute to its diverse pharmacological properties.

Structural Characteristics

The compound's molecular formula is C18H20BrN3OC_{18}H_{20}BrN_3O, with a molecular weight of 361.24 g/mol . The presence of the piperazine ring is significant as it is often associated with various therapeutic effects, including but not limited to anti-inflammatory, analgesic, and anticancer activities.

1. Kinase Inhibition Potential

Research indicates that compounds containing piperazine can act as kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may inhibit specific kinases by binding to their ATP-binding pockets, although empirical data is necessary to confirm these effects.

2. Anti-inflammatory and Analgesic Properties

Computational analyses using the Prediction of Activity Spectra for Substances (PASS) have indicated that this compound may exhibit anti-inflammatory and analgesic properties. These predictions suggest that it could interact with various biological targets involved in inflammation and pain pathways.

3. Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally related compounds was conducted:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylnicotinic acidNicotinic acid derivativeAnti-inflammatoryContains a carboxylic acid group
1-(4-Bromophenyl)-2-piperidinonePiperidinone derivativeAnalgesic propertiesLacks pyrimidine moiety
5-Methylpyrimidine derivativesPyrimidine-based structuresAntimicrobial activityVaries in substituents

This table highlights the distinctiveness of this compound, particularly its combination of structural features that may confer unique biological properties not found in other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs like (4-bromophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone (CAS 1024254-02-1) were prepared by reacting substituted benzoyl chlorides with piperazine derivatives under reflux in anhydrous solvents (e.g., dichloromethane or THF). Yields (e.g., 41% for compound 13 in ) depend on stoichiometry, temperature, and catalyst use. Purification via column chromatography (Rf ~0.39–0.44) and characterization by NMR/melting point analysis are critical .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and piperazine/methylpyrimidinyl signals (δ 2.5–4.0 ppm).
  • IR Spectroscopy : Identifies carbonyl stretching (~1650 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ~400–450 Da range).
  • Elemental Analysis : Matches calculated/observed C, H, N, Br percentages (e.g., <0.3% deviation in ) .

Q. How does the bromophenyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The bromine atom increases molecular weight and lipophilicity (logP ~3.5–4.0), enhancing membrane permeability. Its electron-withdrawing nature stabilizes the methanone carbonyl, affecting reactivity in downstream modifications. Solubility in polar solvents (e.g., DMSO) is moderate (~10–20 mg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized for analogs with varying substituents on the pyrimidine ring?

  • Methodological Answer :

  • Catalyst Screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups to pyrimidine.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent piperazine side reactions during coupling steps .

Q. What pharmacological targets are hypothesized for this compound, and how can binding affinity be validated?

  • Methodological Answer :

  • Target Hypothesis : The piperazine-pyrimidine scaffold suggests serotonin/dopamine receptor modulation (e.g., 5-HT1A, D2). Similar compounds in show antimicrobial activity via enzyme inhibition.
  • Validation :
  • Radioligand Binding Assays : Compare IC50 values against reference ligands (e.g., ketanserin for 5-HT2A).
  • Molecular Docking : Use PDB structures (e.g., 5-HT1A in ) to predict binding poses .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect bioactivity and metabolic stability?

  • Methodological Answer :

  • Electrophilic Substitution : Chlorine analogs (e.g., CAS 1624460-64-5 in ) reduce molecular weight but may lower lipophilicity (ΔlogP ~0.5).
  • Metabolic Studies : Liver microsome assays show bromine’s steric bulk reduces CYP450-mediated oxidation, enhancing half-life (t1/2) by ~30% compared to chlorine .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Purity Analysis : HPLC (>95% purity) to rule out impurities (e.g., unreacted starting materials in ).
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Cell-Based vs. Cell-Free Assays : Discrepancies may arise from membrane permeability differences (e.g., antimicrobial activity in ) .

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